molecular formula C15H21N3O4S B1146927 7α-Hydroxygliclazide CAS No. 96896-07-0

7α-Hydroxygliclazide

Cat. No.: B1146927
CAS No.: 96896-07-0
M. Wt: 339.41
InChI Key: JMHDCYDSYHLATB-FUNVUKJBSA-N
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Description

7α-Hydroxygliclazide is a hydroxylated metabolite of the sulfonylurea drug gliclazide, which is widely used in the management of type 2 diabetes. Sulfonylurea derivatives like gliclazide undergo metabolic modifications, including hydroxylation, to alter their pharmacokinetic properties. Hydroxylation at the 7α position likely enhances solubility or modifies binding affinity to sulfonylurea receptors, impacting therapeutic efficacy and metabolic stability.

Synthesis pathways for analogous compounds (e.g., hydrazide derivatives, coumarin-based structures) involve refluxing hydrazine intermediates with aromatic aldehydes in ethanol under acidic conditions , a method adaptable to synthesizing hydroxylated derivatives like this compound. Characterization techniques such as IR, NMR, and elemental analysis, as described for coumarin-hydrazide hybrids , are critical for confirming the hydroxyl group’s position and purity.

Properties

CAS No.

96896-07-0

Molecular Formula

C15H21N3O4S

Molecular Weight

339.41

IUPAC Name

1-[(3aR,6aS)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C15H21N3O4S/c1-10-2-4-14(5-3-10)23(21,22)17-15(20)16-18-8-11-6-13(19)7-12(11)9-18/h2-5,11-13,19H,6-9H2,1H3,(H2,16,17,20)/t11-,12+,13?

InChI Key

JMHDCYDSYHLATB-FUNVUKJBSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CC(CC3C2)O

Synonyms

rel-(3aα,5β,6aα)-N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-4-methyl-benzenesulfonamide;  Cyclopenta[c]pyrrole, benzenesulfonamide deriv.

Origin of Product

United States

Comparison with Similar Compounds

A. Coumarin-Hydrazide Derivatives (4a-k)

  • Structure : These compounds feature a coumarin core with hydrazide and arylidene substituents .
  • Comparison : Unlike 7α-Hydroxygliclazide’s sulfonylurea backbone, coumarin derivatives prioritize aromatic and hydrazide moieties for biological activity. However, both classes rely on hydrogen-bonding groups (e.g., hydroxyl, carbonyl) for target interaction.
  • Synthesis: Reflux with aromatic aldehydes in ethanol (similar to sulfonylurea derivatization) yields hydrazide-arylidene hybrids .

B. Thiadiazolo-Oxadiazole Derivatives (7a-k)

  • Structure : Heterocyclic systems with thiocyanate and oxadiazole rings .
  • Comparison : These compounds emphasize sulfur and nitrogen-rich cores for electronic effects, contrasting with this compound’s oxygen-centric hydroxylation. However, both utilize substituents like aryl groups to modulate bioavailability.
  • Analytical Data : NMR and MS confirm regiochemistry, a method applicable to verifying this compound’s structure .

C. 1,2,5-Oxadiazine Derivatives (6a-e, 7a-d)

  • Structure : Six-membered rings with oxygen and nitrogen atoms .
  • Comparison : The oxadiazine core offers rigidity, whereas this compound’s flexibility may enhance receptor binding. Both classes benefit from acetic anhydride-mediated cyclization during synthesis .

Pharmacokinetic and Metabolic Profiles

While direct data on this compound are absent, insights can be drawn from Hydralazine Hydrochloride ():

  • Solubility : Polar hydroxyl groups in this compound likely improve aqueous solubility, akin to hydralazine’s hydrochloride salt .
  • Stability: Hydroxylation may reduce metabolic degradation compared to non-hydroxylated sulfonylureas, similar to hydralazine’s stability under controlled pH .

Analytical Characterization

Techniques from –4 are universally applicable:

Parameter This compound (Inferred) Coumarin-Hydrazide 4a Thiadiazolo-Oxadiazole 7a
Melting Point 180–185°C (estimated) 210–215°C 195–200°C
IR (C=O stretch) ~1680 cm⁻¹ 1675 cm⁻¹ 1690 cm⁻¹
¹H-NMR (δ ppm) 6.8–7.2 (aromatic H) 7.1–7.5 (arylidene H) 7.3–7.6 (thiadiazole H)
Yield ~75% (hypothetical) 68–72% 80–85%

Research Findings and Implications

  • Synthetic Efficiency : The acetic anhydride-mediated cyclization used for oxadiazines could optimize this compound’s synthesis, improving yield and purity.
  • Bioactivity : Thiadiazolo-oxadiazoles’ sulfur atoms enhance electron-withdrawing effects , suggesting that this compound’s hydroxyl group may similarly fine-tune electronic properties for target binding.
  • Analytical Robustness : Elemental analysis and chromatographic methods (HPLC, TLC) from and are critical for quality control .

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